6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
Synthesis Analysis
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The yield was 90%, and the product was a white powder .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . Single crystals were developed for 6d, 6f, and 6n .Chemical Reactions Analysis
The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .Scientific Research Applications
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Synthesis of (piperidin-1-yl)trihydropyrano(cyclopenta)-[4′,5′]pyrido[3′,2′: 4,5]thieno [3,2-e] [1,2,4]triazolo- [4,3-c (1,5-c)]pyrimidines :
- Method: The method involves reactions of 3-cyanopyridine-2(1H)-thiones with ethyl chloroacetate and chloroacetamide to obtain fused pyridothieno[3,2-d]pyrimidinones. These were then converted into hydrazino derivatives whose cyclocondensation with triethyl orthoformate or formic acid afforded the final product .
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Compositions and methods to improve the therapeutic benefit of suboptimally chemical compounds and biological therapies :
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications :
- Application: This review discusses the synthesis of various piperidine derivatives and their pharmacological applications. Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Method: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
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Seeking potent anti-tubercular agents: design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents :
- Application: This study involves the design, synthesis, and evaluation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .
- Method: The compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
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Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones :
- Application: This study presents a novel method for the synthesis of highly functionalized pyrroles and pyrrole-fused piperidin-4-ones .
- Method: The method involves a BF 3 ·Et 2 O mediated four component reaction of 2,3-diketoesters, anilines, and enaminones .
- Results: The reaction provides highly functionalized pyrroles and pyrrole-fused piperidin-4-ones in moderate to good yields .
Safety And Hazards
Future Directions
The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that “6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine” and its derivatives could be further explored for their potential applications, particularly in the pharmaceutical industry.
properties
IUPAC Name |
6-[4-(2-fluoroethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c13-6-3-10-4-7-16(8-5-10)12-2-1-11(14)9-15-12/h1-2,9-10H,3-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYECGJGXRNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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